[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate
Description
This compound is a highly substituted oxane (six-membered oxygen-containing ring) with three benzoyl ester groups (at positions 3, 4, and the 2-methyl group), a hydroxyl group at position 5, and a 4-methylphenyl sulfanyl (thioether) group at position 6 . Its molecular formula is inferred as C₃₄H₃₀O₈S, with a calculated molecular weight of 622.66 g/mol. The stereochemistry (2R,3R,4R,5S,6R) and substitution pattern influence its physicochemical properties, such as solubility in polar organic solvents (e.g., DMSO) and stability under neutral conditions. The compound’s synthesis likely involves sequential esterification of hydroxyl groups with benzoyl chloride and introduction of the sulfanyl group via nucleophilic substitution .
Properties
Molecular Formula |
C34H30O8S |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H30O8S/c1-22-17-19-26(20-18-22)43-34-28(35)30(42-33(38)25-15-9-4-10-16-25)29(41-32(37)24-13-7-3-8-14-24)27(40-34)21-39-31(36)23-11-5-2-6-12-23/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29-,30-,34-/m1/s1 |
InChI Key |
XRXBTVFVVSJYRE-LDJZNOKKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective reactions to introduce the desired substituents. Common synthetic routes may involve the use of protecting groups for hydroxyl and sulfanyl functionalities, followed by benzoylation and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyloxy groups may result in the formation of diols .
Scientific Research Applications
[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
Key differentiating factors among analogs include:
- Benzoylation pattern : Number and position of benzoyloxy groups.
- Ring size : Oxane (6-membered) vs. oxolan (5-membered).
- Functional groups : Hydroxyl, ketone, sulfanyl, or additional ether-linked substituents.
Table 1: Structural and Physicochemical Comparison
Stability and Functional Group Reactivity
- Thioether vs. Thiol : The 4-methylphenyl sulfanyl group in the target compound is oxidation-resistant compared to thiols but can form sulfoxides under strong oxidizers .
- Ester Hydrolysis : The target compound’s benzoyl esters are less stable than ’s benzyl ethers but more stable than ’s hydroxyl-rich analog .
- Ketone Stability : ’s 5-oxo group is inert under physiological conditions, unlike esters .
Biological Activity
The compound [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is , and it contains multiple benzoyloxy groups which are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. Preliminary studies suggest that it may modulate biochemical pathways involved in inflammation and cellular signaling. The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's reactivity with thiol-containing enzymes.
Antioxidant Activity
Research indicates that compounds similar to [(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases.
Anticancer Potential
Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. Further investigation into this compound's specific effects on cancer cell lines is warranted.
Anti-inflammatory Effects
Compounds with similar structures have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Antioxidant Study : A study conducted on a related compound demonstrated a 50% reduction in reactive oxygen species (ROS) levels in cultured human cells after treatment with a similar benzoyloxy derivative.
- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
- Inflammation Model : Animal models treated with similar compounds showed reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating a promising anti-inflammatory effect.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
